molecular formula C10H7FN6O B181449 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide CAS No. 578723-64-5

4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide

Cat. No. B181449
M. Wt: 246.2 g/mol
InChI Key: XIMYRGLARDSQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including tyrosine kinases and serine/threonine kinases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders.

Mechanism Of Action

The mechanism of action of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's function, leading to the inhibition of various cellular processes, such as cell proliferation and differentiation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide are dependent on the specific enzyme being targeted. For example, inhibition of tyrosine kinases can lead to the inhibition of cell proliferation and migration, while inhibition of serine/threonine kinases can lead to the inhibition of cell cycle progression and apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of specific enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the identification of new enzymes that can be targeted by this compound, which could lead to the development of new therapies for a wide range of diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on various biological systems.
Conclusion:
In conclusion, 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide is a promising compound with potential applications in various fields. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying the role of specific enzymes in various cellular processes. Further studies are needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide involves the reaction of 4-cyano-2-fluorobenzoic acid with 2-methyl-5-amino-1H-tetrazole in the presence of a coupling agent, such as N,N'-carbonyldiimidazole. The resulting product is then purified through column chromatography to obtain a pure compound.

properties

CAS RN

578723-64-5

Product Name

4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide

Molecular Formula

C10H7FN6O

Molecular Weight

246.2 g/mol

IUPAC Name

4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide

InChI

InChI=1S/C10H7FN6O/c1-17-15-10(14-16-17)13-9(18)7-3-2-6(5-12)4-8(7)11/h2-4H,1H3,(H,13,15,18)

InChI Key

XIMYRGLARDSQQY-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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